molecular formula C20H33NO4 B13776317 Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate CAS No. 94266-07-6

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate

Cat. No.: B13776317
CAS No.: 94266-07-6
M. Wt: 351.5 g/mol
InChI Key: XGZQMGKQSIMQSW-UHFFFAOYSA-N
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Description

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C20H33NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate typically involves the Hantzsch pyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, which are crucial in regulating vascular smooth muscle contraction and cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 4-position enhances its lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .

Properties

CAS No.

94266-07-6

Molecular Formula

C20H33NO4

Molecular Weight

351.5 g/mol

IUPAC Name

ditert-butyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H33NO4/c1-10-11-14-15(17(22)24-19(4,5)6)12(2)21-13(3)16(14)18(23)25-20(7,8)9/h14,21H,10-11H2,1-9H3

InChI Key

XGZQMGKQSIMQSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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